molecular formula C17H16N4OS B6527715 N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide CAS No. 1020488-14-5

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide

Cat. No.: B6527715
CAS No.: 1020488-14-5
M. Wt: 324.4 g/mol
InChI Key: DOYCTFGSCNQUAA-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloketones with thiourea to form thiazoles.

  • Cyclization Reactions: Cyclization reactions are employed to form the pyrazolyl group, often using hydrazine derivatives.

  • Amide Formation: The final step involves the formation of the amide bond using cyclopropanecarboxylic acid derivatives and appropriate coupling agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole and pyrazole rings make it a versatile intermediate in organic synthesis.

Biology: The biological activities of thiazole derivatives are well-documented, and this compound has shown potential as an antioxidant, anti-inflammatory, and antimicrobial agent. It is also being studied for its antitumor properties.

Medicine: In the medical field, N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique structure and reactivity make it valuable in the synthesis of active ingredients.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.

  • Pyrazole Derivatives: Compounds containing pyrazole rings with comparable properties.

  • Cyclopropanecarboxamide Derivatives: Other amides with cyclopropane rings.

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-9-15(19-16(22)13-7-8-13)21(20-11)17-18-14(10-23-17)12-5-3-2-4-6-12/h2-6,9-10,13H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYCTFGSCNQUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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